Niobium(V) oxalate hydrate

Übersicht

Beschreibung

Niobium(V) oxalate hydrate is a bifunctional reactant that can act as a niobium precursor and porogenic agent . It is widely used as a starting material to synthesize niobium oxide-based porous nanocomposites, which find applications in the field of photocatalysis and ceramics .

Synthesis Analysis

Niobium(V) oxalate is the hydrogen oxalate salt of niobium(V). The neutral salt has not been prepared . It can form complexes with hydroxy acids, as well as oxalic acid . A series of Ni_xNb_1-xO nanoparticles with different atomic compositions have been prepared by chemical precipitation .

Molecular Structure Analysis

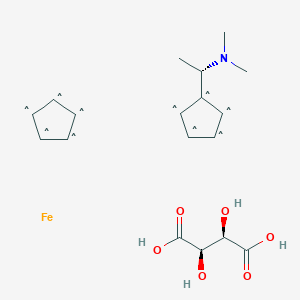

The molecular weight of this compound is 646.04 (538.04 anhydrous) and its molecular formula is C10H5NbO20•6H2O .

Chemical Reactions Analysis

Niobium(V) oxalate can form complexes with hydroxy acids, as well as oxalic acid . NH4[NbO(C2O4)2(H2O)2]·3H2O starts to lose water at 125°C, and at 630°C, it fully decomposes, forming a compound known as niobium pentoxide . Heating this complex and sodium citrate at 650°C can form sodium niobate (NaNbO3) .

Physical And Chemical Properties Analysis

Niobium is a refractory metal with a high melting point . It is resistant to most organic and inorganic acids, with the exception of HF, at temperatures up to 100°C . Niobium has a marked tendency to form oxides, hydrides, nitrides, and carbides .

Wissenschaftliche Forschungsanwendungen

Catalyst Applications

Niobium compounds, such as Niobium(V) oxalate hydrate, have demonstrated significant potential in various catalytic applications. For instance, Ammonium Niobium Oxalate (ANO) has been identified as a stable, affordable, and water-soluble niobium acid catalyst, with promising applications in Green and Sustainable Chemistry due to its underrepresentation in literature (Barros et al., 2021). Additionally, niobium compounds have shown effectiveness in enhancing catalytic activity, selectivity, and lifespan when added in small amounts to known catalysts. Hydrated niobium pentoxide (niobic acid, Nb2O5·nH2O) and niobium phosphate, being unusual solid acids, demonstrate high catalytic activity and stability for acid-catalyzed reactions (Tanabe, 2003).

Photocatalysis and Photobleaching

Niobium pentoxide/silica mesoporous monoliths, prepared using ammonium niobate (V) oxalate hydrate (NbOXA) as a precursor, have shown potential in photocatalysis applications. These nanocomposites have been effectively used for methylene blue photobleaching under UV light, indicating their utility in waste compound treatment (de Lima et al., 2019).

Electrochemical Applications

Niobium pentoxide loaded on porous carbon, synthesized from niobium oxalate hydrate, has demonstrated significant capabilities in supercapacitors. These composites exhibit high specific capacitance and good large-current discharge capability, making them suitable for energy storage applications (Li et al., 2016).

Structural Applications

Niobium oxalate hydrate has been used in the synthesis of unique niobium oxide nanoparticles with spiky morphology. These nanoparticles, synthesized via hydrothermal treatment, exhibit distinctive structural properties and potential applications in catalysis and photocatalysis due to their unique structure (Fuchigami & Kakimoto, 2017).

Wirkmechanismus

Target of Action

Niobium(V) oxalate hydrate is a bifunctional reactant that plays the role of a niobium precursor . It is primarily targeted towards the synthesis of niobium oxide-based porous nanocomposites .

Mode of Action

this compound forms complexes with hydroxy acids, as well as oxalic acid . The salt formed is more complex than tartaric acid for niobium . This complex formation is a key part of its interaction with its targets.

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the synthesis of niobium oxide-based porous nanocomposites . These nanocomposites find application in the field of photocatalysis .

Pharmacokinetics

Its solubility in water and oxalic acid can influence its availability and reactivity in synthesis processes.

Result of Action

The primary result of this compound’s action is the formation of niobium oxide-based porous nanocomposites . These nanocomposites have applications in photocatalysis and ceramics .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, the complex NH4[NbO(C2O4)2(H2O)2]·3H2O starts to lose water at 125°C, and at 630°C, it fully decomposes, forming a compound known as niobium pentoxide . Therefore, the temperature of the environment can significantly impact the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

niobium;oxalic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H2O4.Nb.H2O/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIYBCSTIVPHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Nb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NbO21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)

![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)

![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)

![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)

![(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%](/img/structure/B6313686.png)

![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride](/img/structure/B6313753.png)

![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)